molecular formula C18H19N5OS B2466686 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 842962-14-5

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2466686
CAS No.: 842962-14-5
M. Wt: 353.44
InChI Key: LJTYIXVZNCWQNE-UHFFFAOYSA-N
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Description

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2,3-dimethylphenylacetyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amine.

Scientific Research Applications

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity or disruption of cellular processes . The sulfur atom can also participate in redox reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Trazodone: An antidepressant containing a triazole moiety.

Uniqueness

What sets 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-7-6-10-15(13(12)2)20-16(24)11-25-18-22-21-17(23(18)19)14-8-4-3-5-9-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTYIXVZNCWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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